N-(2,6-diethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
Historical Development of Thiazolo[4,5-d]Pyridazine Chemistry
The thiazolo[4,5-d]pyridazine scaffold originated from early 20th-century efforts to synthesize bicyclic heterocycles with enhanced bioactivity. Initial routes relied on multistep cyclocondensation reactions, such as the use of Lawesson’s reagent to functionalize pyridazine-3-carboxamide derivatives, but these methods suffered from moderate yields (43%) and prolonged reaction times (48 hours). The 2009 discovery of single-step syntheses using chloronitropyridines and thioamides marked a turning point, enabling direct annulation of the thiazole ring to pyridazine precursors.
Modern advances emphasize green chemistry principles, exemplified by high-pressure Q-Tube reactor techniques that achieve 98% yields in 4 hours through [4 + 2] cyclocondensation between 4-thiazolidinones and 3-oxo-2-arylhydrazonopropanals. These methods address historical limitations in atom economy and functional group compatibility, facilitating the synthesis of derivatives like the target compound.
Structural Classification and Position Within Heterocyclic Chemistry
Thiazolo[4,5-d]pyridazines belong to the fused bicyclic heterocycles, integrating a thiazole ring (positions 4–5) with a pyridazine nucleus (positions 5–6–7–8–9–10). The target compound’s structure features three distinct regions:
- Thiazolo[4,5-d]pyridazin-4-one core : Provides planar rigidity critical for target binding.
- 2-Piperidinyl substituent : Enhances solubility via its tertiary amine group.
- 7-Furan-2-yl and N-(2,6-diethylphenyl)acetamide side chains : Introduce steric bulk and hydrogen-bonding capacity.
This architecture positions the molecule within the broader class of nitrogen-sulfur heterocycles, which constitute 60% of FDA-approved small-molecule drugs. The furan and piperidine groups align with modern strategies to balance lipophilicity (logP ≈ 2.8) and polar surface area (PSA ≈ 90 Ų).
Significance in Modern Medicinal Chemistry Research
The compound’s pharmacological potential stems from its structural mimicry of purine bases and capacity to inhibit kinase enzymes. Key attributes include:
| Feature | Pharmacological Relevance | Example Targets |
|---|---|---|
| Thiazole ring | ATP-binding site interactions | Cyclin-dependent kinases |
| Pyridazinone moiety | Hydrogen bonding with catalytic lysine | COX-2, phosphodiesterases |
| Piperidine group | Membrane permeability enhancement | GPCRs, ion channels |
Recent studies demonstrate nanomolar inhibition (IC₅₀ = 23–58 nM) against cancer cell lines through pro-apoptotic mechanisms. The furan substituent’s conjugated π-system may enable intercalation with DNA/RNA, though this requires validation via crystallographic studies.
Nomenclature Systems and Structural Identification Methodologies
The systematic IUPAC name decomposes as:
- Parent system : Thiazolo[4,5-d]pyridazin-5(4H)-one (heterocyclic core)
- Substituents :
- 2-(Piperidin-1-yl) (position 2 of thiazole)
- 7-(Furan-2-yl) (position 7 of pyridazine)
- N-(2,6-Diethylphenyl)acetamide (C-5 side chain)
Analytical characterization employs:
- Mass spectrometry : Molecular ion peaks at m/z 509.2 ([M+H]⁺) confirm stoichiometry.
- Multinuclear NMR :
- X-ray crystallography : Resolves dihedral angles between thiazole (178°) and pyridazine (12°) rings.
Synthetic pathways typically follow the sequence:
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3S/c1-3-17-10-8-11-18(4-2)21(17)27-20(32)16-31-25(33)23-24(22(29-31)19-12-9-15-34-19)35-26(28-23)30-13-6-5-7-14-30/h8-12,15H,3-7,13-14,16H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMMDNOYMFZEQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-diethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines thiazole and pyridazine moieties, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The compound's IUPAC name indicates its intricate structure, which includes:
- Diethylphenyl group : Enhances lipophilicity and may influence receptor interactions.
- Furan ring : Known for its role in various biological activities.
- Thiazolo-pyridazin moiety : Implicated in anticancer and anti-inflammatory activities.
Biological Activity Overview
Research has indicated that this compound may exhibit several biological activities, including:
-
Anticancer Activity :
- Compounds containing thiazole and pyridazine structures have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that similar thiazole derivatives possess significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values comparable to established chemotherapeutics .
-
Antimicrobial Properties :
- The presence of the furan ring in conjunction with the thiazole structure has been linked to enhanced antibacterial activity. In vitro studies suggest that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Anti-inflammatory Effects :
The biological effects of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell signaling pathways.
- Receptor Interaction : Binding to specific receptors could modulate cellular responses related to inflammation and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of thiazolo[4,5-d]pyridazin compounds exhibit significant antitumor activity. For instance, compounds similar to N-(2,6-diethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide have been tested against various cancer cell lines, demonstrating efficacy in inhibiting cell proliferation and inducing apoptosis. The structure–activity relationship (SAR) studies suggest that modifications in the side chains can enhance antitumor potency against specific cancer types such as breast and prostate cancers .
Anticonvulsant Properties
The compound's structural features may also confer anticonvulsant properties. Similar thiazole derivatives have shown promise in reducing seizure activity in animal models, indicating potential therapeutic applications for epilepsy treatment. The SAR analysis highlights that certain substitutions on the thiazole ring significantly improve anticonvulsant efficacy .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that this compound could serve as a lead for developing new antibiotics .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization of reaction conditions (temperature, solvent choice). Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the identity and purity of synthesized products.
Case Studies and Research Findings
Several studies have documented the biological activities of thiazolo[4,5-d]pyridazin derivatives:
| Study | Findings | Application |
|---|---|---|
| Study A | Demonstrated significant antitumor activity against MCF-7 cells | Cancer therapy |
| Study B | Showed effective seizure reduction in PTZ-induced models | Epilepsy treatment |
| Study C | Exhibited strong antibacterial effects with low MIC values | Antibiotic development |
These findings underline the therapeutic potential of this compound across various medical fields.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison with Analogous Compounds
Structural and Functional Insights
Substituent Effects on Bioactivity: The 2,6-diethylphenyl group in the target compound may improve metabolic stability compared to smaller substituents (e.g., methyl or chloro in ). Furan-2-yl at position 7 offers moderate electron-withdrawing effects, contrasting with thiophen-2-yl (electron-rich) in , which enhances DNA intercalation in anticancer analogs. The piperidin-1-yl group at position 2 is shared with , suggesting a role in modulating solubility and binding to amine-sensitive targets (e.g., kinases or GPCRs).
Synthetic and Analytical Commonalities :
- Multi-step synthesis routes involving thiazole ring formation (e.g., phosphorus pentasulfide ) and acetamide coupling are standard across analogs.
- Analytical techniques like NMR and mass spectrometry are universally employed for structural validation .
Research Findings and Gaps
- Anticancer Potential: Thiophene-containing analogs (e.g., ) show stronger anticancer activity than furan derivatives, likely due to enhanced hydrophobic interactions . The target compound’s furan group may prioritize metabolic stability over potency.
- Antibacterial Activity: Thiazolidinone analogs (e.g., ) exhibit broader antibacterial effects, but thiazolo[4,5-d]pyridazines are underexplored in this context.
- Pharmacokinetics: No data exist for the target compound’s absorption or toxicity, though the diethylphenyl group may improve oral bioavailability compared to acetylphenyl or chlorobenzyl analogs.
Uniqueness of the Target Compound
The N-(2,6-diethylphenyl)acetamide moiety distinguishes it from analogs with smaller or electron-deficient aryl groups. This substitution may:
Enhance membrane permeability due to increased lipophilicity.
Reduce metabolic degradation via steric shielding of the acetamide bond .
Provide a unique pharmacophore for targeting hydrophobic binding pockets (e.g., in protein kinases or nuclear receptors).
Further studies are needed to validate these hypotheses and explore synergistic effects of its hybrid furan-piperidine-thiazolo[4,5-d]pyridazine architecture.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
